molecular formula C9H6F2O2 B1396051 6,7-Difluorochroman-4-one CAS No. 1092349-93-3

6,7-Difluorochroman-4-one

Cat. No.: B1396051
CAS No.: 1092349-93-3
M. Wt: 184.14 g/mol
InChI Key: WGCSANGNQYZBTQ-UHFFFAOYSA-N
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Description

6,7-Difluorochroman-4-one (CAS: 1092349-93-3) is a fluorinated derivative of chroman-4-one, a bicyclic structure comprising a benzene ring fused to a dihydropyran moiety. This compound features fluorine substitutions at the 6- and 7-positions of the aromatic ring, which significantly influence its electronic and steric properties. It is primarily utilized in research settings for synthesizing pharmacologically active molecules, such as tetrazolinone derivatives and amine-based analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6,7-Difluorochroman-4-one typically involves the fluorination of chromanone derivatives. One method involves the use of 5,7-difluorochroman-4-ol as a starting material, which is then subjected to various reaction conditions to yield this compound . Another method involves the asymmetric reduction of 5,7-difluorochroman-4-one using ketone reductase, coenzyme, and a coenzyme circulating system .

Industrial Production Methods

For industrial production, the preparation method of 5,7-difluorochroman-4-one can achieve a total yield of 73%, with good product purity and stable quality. This method avoids the use of high-pollution liquid strong acids as catalysts, making it cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6,7-Difluorochroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ketone reductase for reduction and various catalysts for substitution reactions. The reaction conditions are typically mild, involving room temperature and environmentally friendly solvents .

Major Products Formed

The major products formed from these reactions include 5,7-difluorochroman-4-ol and other substituted chromanone derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

6,7-Difluorochroman-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Difluorochroman-4-one involves its interaction with specific molecular targets. For instance, in the context of gastric acid secretion, it acts as a potassium-competitive acid blocker by inhibiting the H+/K±ATPase enzyme. This inhibition is competitive and reversible, leading to a reduction in gastric acid production .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Isomers: Fluorine Position Variations

5,7-Difluorochroman-4-one (CAS: 844648-22-2)

  • Molecular Formula : C₉H₆F₂O₂
  • Molecular Weight : 184.14 g/mol
  • Key Properties : Boiling point = 283°C, density = 1.392 g/cm³, storage at room temperature (RT) .
  • Applications: Used as a reagent for synthesizing tetrazolinone-based pest control agents .
  • Commercial Availability : Sold by GLPBIO (>98% purity, 10 mM stock solution) and Suzhou Jingtong Pharma .

6,7-Difluorochroman-4-one (CAS: 1092349-93-3)

  • Molecular Formula : C₉H₆F₂O₂
  • Molecular Weight : 184.14 g/mol
  • Key Properties: Limited reported data; structurally distinct from 5,7-difluoro isomer due to fluorine positions altering electronic distribution.
  • Applications : Research-focused; precursor for chiral amines like (S)-6,7-Difluorochroman-4-amine (CAS: 1213126-25-0) .
  • Commercial Availability : Offered by CymitQuimica (97% purity, €58.00/250mg) .

Mono-Fluorinated Analogs

7-Fluorochroman-4-one (CAS: 113209-68-0)

  • Molecular Formula : C₉H₇FO₂
  • Molecular Weight : 166.15 g/mol
  • Applications : Intermediate in organic synthesis; less explored compared to di-fluorinated analogs.

8-Fluoro-4-chromanone (CAS: 111141-00-5)

  • Molecular Formula : C₉H₇FO₂
  • Molecular Weight : 166.15 g/mol
  • Key Properties : Fluorine at position 8; structural isomer of 7-fluoro derivative .
  • Applications: Limited data; primarily a research chemical.

Halogen-Substituted Derivatives

7-Bromo-6-fluorochroman-4-one (CAS: 27407-12-1)

  • Molecular Formula : C₉H₆BrFO₂
  • Molecular Weight : 261.04 g/mol
  • Applications : Used in drug discovery for halogen bonding interactions; sold at 95% purity .

Functionalized Derivatives

(S)-6,7-Difluorochroman-4-amine (CAS: 1213126-25-0)

  • Molecular Formula: C₉H₉F₂NO
  • Molecular Weight : 185.17 g/mol
  • Key Properties : Chiral amine derivative; stored at RT in dark conditions .
  • Applications : Pharmacological research; priced at $58/100mg (Ambeed) .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Commercial Source (Purity, Price)
5,7-Difluorochroman-4-one 844648-22-2 C₉H₆F₂O₂ 184.14 Boiling point: 283°C; pest control synthesis GLPBIO (>98%, $Variable)
This compound 1092349-93-3 C₉H₆F₂O₂ 184.14 Research precursor; limited data CymitQuimica (97%, €58.00/250mg)
7-Fluorochroman-4-one 113209-68-0 C₉H₇FO₂ 166.15 Intermediate; understudied N/A
7-Bromo-6-fluorochroman-4-one 27407-12-1 C₉H₆BrFO₂ 261.04 Halogenated analog for drug discovery Suppliers (95%, $Variable)
(S)-6,7-Difluorochroman-4-amine 1213126-25-0 C₉H₉F₂NO 185.17 Chiral amine; pharmacological studies Ambeed ($58/100mg)

Research and Commercial Significance

  • Structural Influence : The position of fluorine atoms (5,7 vs. 6,7) impacts reactivity and applications. For example, 5,7-difluoro derivatives are prioritized in agrochemical synthesis, while 6,7-difluoro analogs are tailored for chiral drug intermediates .
  • Data Gaps : Physicochemical properties (e.g., solubility, melting point) for this compound remain underreported compared to its 5,7-isomer, highlighting a need for further characterization .
  • Supplier Variability : Pricing and purity vary across vendors, with CymitQuimica and Ambeed offering competitive rates for bulk research quantities .

Biological Activity

6,7-Difluorochroman-4-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C₉H₆F₂O₂
  • CAS Number : 1092349-93-3
  • Structure : The compound features a chroman core with fluorine substituents at positions 6 and 7, which enhance its stability and bioactivity.

This compound primarily acts as a potent inhibitor of gastric H+/K+-ATPase , an enzyme crucial for gastric acid secretion. This inhibition leads to reduced gastric acid production, making it a potential therapeutic agent for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.

Biochemical Pathways

The inhibition of H+/K+-ATPase affects the gastric acid secretion pathway. The compound's selectivity and potency make it a significant candidate for further pharmacological studies.

Pharmacokinetics

Studies indicate that following oral administration in animal models (e.g., dogs), this compound is well absorbed and shows higher concentrations in gastric tissues compared to plasma. Doses ranging from 0.3 to 30 mg/kg have been evaluated to assess its absorption and distribution.

1. Enzyme Inhibition

The primary biological activity of this compound is its role as an inhibitor of H+/K+-ATPase. This action is critical for reducing gastric acid secretion, which can be beneficial in treating various gastrointestinal disorders.

2. Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory effects. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as iNOS and COX-2 in various cellular models .

3. Anticancer Potential

Some studies suggest that this compound may possess anticancer properties. It has been linked to the inhibition of cell proliferation in certain cancer cell lines, although further research is needed to elucidate its mechanisms and efficacy .

Case Studies and Research Findings

StudyFindings
Inhibition of Gastric Acid Secretion Demonstrated significant reduction in acid secretion in animal models.
Anti-inflammatory Activity Reduced nitric oxide production in lipopolysaccharide-treated RAW 264.7 cells with IC50 values between 7.1–9.6 μM .
Anticancer Activity Inhibitory effects on cell proliferation observed in cancer cell lines; specific mechanisms remain under investigation .

Properties

IUPAC Name

6,7-difluoro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCSANGNQYZBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2C1=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717237
Record name 6,7-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092349-93-3
Record name 6,7-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6,7-Difluorochroman-4-one
6,7-Difluorochroman-4-one
6,7-Difluorochroman-4-one
6,7-Difluorochroman-4-one
6,7-Difluorochroman-4-one

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